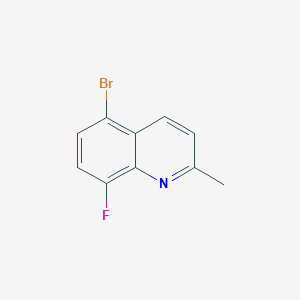

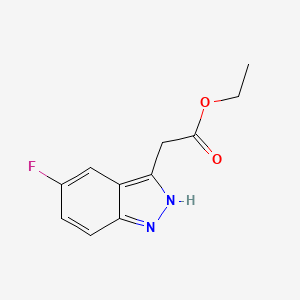

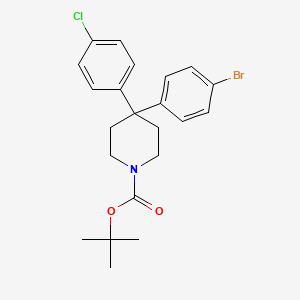

![molecular formula C16H22N2O2 B1442302 (3aR,9bR)-rel-1-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline CAS No. 868775-42-2](/img/structure/B1442302.png)

(3aR,9bR)-rel-1-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline

Übersicht

Beschreibung

(3aR,9bR)-rel-1-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline, also known as Boc-HPPQ, is an organic compound with a unique chemical structure. It is a cyclic, unsaturated hydrocarbon that contains a pyrrolo[3,2-c]quinoline core with a tert-butyloxycarbonyl (Boc) group attached to the nitrogen atom. Boc-HPPQ is used as a synthetic intermediate in the production of pharmaceuticals, pesticides, and other chemicals. The synthesis of Boc-HPPQ is a complex process, which involves a number of steps. In

Wissenschaftliche Forschungsanwendungen

1. Medicinal Chemistry

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches . This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .

2. Photovoltaic Applications

Among many chemical compounds synthesized for third-generation photovoltaic applications, quinoline derivatives have recently gained popularity . This work reviews the latest developments in the quinoline derivatives (metal complexes) for applications in the photovoltaic cells . Their properties for photovoltaic applications are detailed: absorption spectra, energy levels, and other achievements presented by the authors . We have also outlined various methods for testing the compounds for application . Finally, we present the implementation of quinoline derivatives in photovoltaic cells .

3. Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives have been demonstrated to be good materials for the emission layer of organic light-emitting diodes (OLEDs) . The architecture and design of these OLEDs are described in the literature, and their performance and characteristics have been studied .

4. Transistors

Quinoline derivatives are also used in transistors . The specific properties that make them suitable for this application are not detailed in the source, but it’s likely related to their electronic properties .

5. Biomedical Applications

Quinoline derivatives are being considered as materials for biomedical applications . While the specific applications are not detailed in the source, quinoline derivatives are known to have a wide range of biological activities, which could potentially be harnessed in biomedical applications .

6. Synthetic Organic Chemistry

Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

7. Dye-Sensitized Solar Cells

Quinoline derivatives have been used in dye-sensitized solar cells . The compounds’ properties for photovoltaic applications are detailed, including absorption spectra and energy levels . The performance for polymer solar cells and dye-synthesized solar cells was highlighted .

8. Green Reaction Protocols

Quinoline derivatives have been synthesized using green reaction protocols . These protocols are useful for the construction and functionalization of quinoline derivatives . The main part of this review focuses on and highlights these synthesis procedures .

9. Ultrasound Irradiation Reactions

Ultrasound irradiation reactions have been used for the synthesis of quinoline derivatives . These reactions are part of the various synthesis protocols reported in the literature for the construction of quinoline derivatives .

10. Transition Metal Catalyzed Reactions

Transition metal catalyzed reactions have been used for the synthesis of quinoline derivatives . These reactions are part of the various synthesis protocols reported in the literature for the construction of quinoline derivatives .

11. Ionic Liquid Mediated Reactions

Ionic liquid mediated reactions have been used for the synthesis of quinoline derivatives . These reactions are part of the various synthesis protocols reported in the literature for the construction of quinoline derivatives .

Eigenschaften

IUPAC Name |

tert-butyl (3aR,9bR)-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-9-8-11-10-17-13-7-5-4-6-12(13)14(11)18/h4-7,11,14,17H,8-10H2,1-3H3/t11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNVGWVSYJMHGH-BXUZGUMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2C1C3=CC=CC=C3NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1C3=CC=CC=C3NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,9bR)-rel-1-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

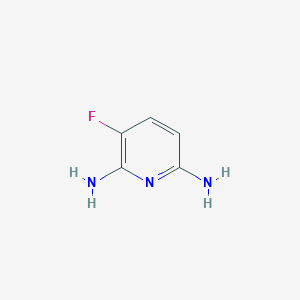

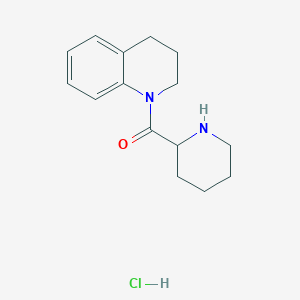

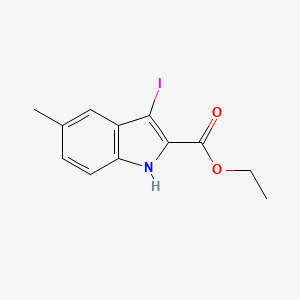

![Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1442219.png)

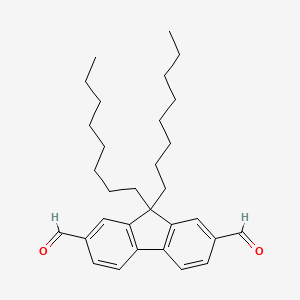

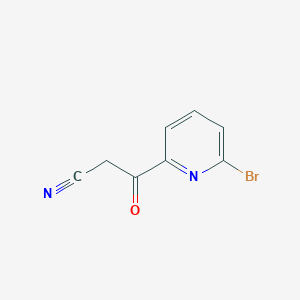

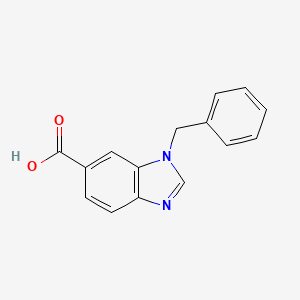

![5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1442223.png)

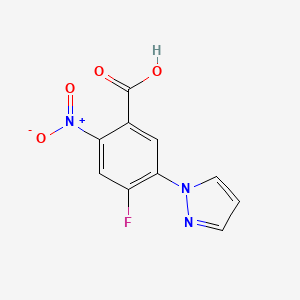

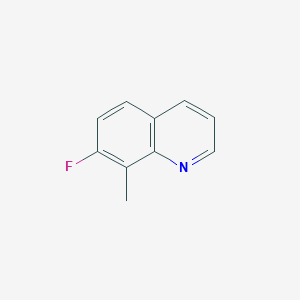

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrimidine](/img/structure/B1442229.png)